molecular formula C11H8FNO B6341879 6-(3-FLUOROPHENYL)-2-HYDROXYPYRIDINE CAS No. 1111114-86-3

6-(3-FLUOROPHENYL)-2-HYDROXYPYRIDINE

Cat. No.: B6341879
CAS No.: 1111114-86-3
M. Wt: 189.19 g/mol
InChI Key: CZULWMWIVXPBIN-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-hydroxypyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a fluorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 2-pyridone.

    Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 6-(3-fluorophenyl)-2-pyridone.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3-Fluorophenyl)-2-hydroxypyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Research: The compound serves as a model system for studying the reactivity and properties of fluorinated heterocycles.

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-2-hydroxypyridine: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

    6-(4-Fluorophenyl)-2-hydroxypyridine: Similar structure but with the fluorine atom at a different position on the phenyl ring.

    2-Hydroxypyridine: Lacks the phenyl substituent, making it less hydrophobic and potentially less active in biological systems.

Uniqueness

6-(3-Fluorophenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl and fluorophenyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

6-(3-fluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZULWMWIVXPBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671740
Record name 6-(3-Fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111114-86-3
Record name 6-(3-Fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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